molecular formula C16H8Cl2F3NOS B5104710 3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5104710
M. Wt: 390.2 g/mol
InChI Key: OLSGQLITJGZVPX-UHFFFAOYSA-N
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Description

3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of 3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a benzothiophene derivative under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and trifluoromethyl-substituted aromatic compounds. For example:

Compared to these compounds, 3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3NOS/c17-8-5-6-11(10(7-8)16(19,20)21)22-15(23)14-13(18)9-3-1-2-4-12(9)24-14/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSGQLITJGZVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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